An In-depth Technical Guide to 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Utility
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polysubstituted Aromatics
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Molecules bearing multiple, distinct halogen substituents, alongside other activating or deactivating groups, offer a rich platform for selective, stepwise chemical modifications. This guide focuses on a specific, yet illustrative, member of this class: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene.
While a significant challenge in the exploration of this specific isomer is the current scarcity of dedicated experimental data in publicly accessible literature, this guide will provide a comprehensive overview of its anticipated chemical structure, properties, and reactivity. This will be achieved through a careful analysis of closely related and isomeric compounds, providing a robust framework for researchers seeking to utilize this or similar building blocks in their synthetic endeavors. The presence of three distinct halogens (F, Br, I) at specific positions, in conjunction with the strongly electron-withdrawing trifluoromethyl group, bestows a unique and highly valuable reactivity profile upon this molecule.
Chemical Identity and Structural Elucidation
The precise arrangement of substituents on the benzene ring is critical to the chemical behavior of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene. The IUPAC name defines the following substitution pattern:
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Bromine at position 1.
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Iodine at position 2.
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Fluorine at position 5.
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Trifluoromethyl group at position 4.
dot graph "1_Bromo_5_fluoro_2_iodo_4_trifluoromethyl_benzene" { layout=neato; node [shape=plaintext]; edge [style=invis];
// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents Br1 [label="Br", pos="1.5,2.6!"]; I2 [label="I", pos="2.9,1.5!"]; H3 [label="H", pos="2.9,-1.5!"]; CF3_4 [label="CF₃", pos="0,-3.0!"]; F5 [label="F", pos="-2.9,-1.5!"]; H6 [label="H", pos="-2.9,1.5!"];
C1 -- Br1 [style=solid, len=1.5]; C2 -- I2 [style=solid, len=1.5]; C3 -- H3 [style=solid, len=1.5]; C4 -- CF3_4 [style=solid, len=1.5]; C5 -- F5 [style=solid, len=1.5]; C6 -- H6 [style=solid, len=1.5];
// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; }
Caption: Chemical structure of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₇H₂BrF₄I | Based on the chemical structure. |
| Molecular Weight | 368.89 g/mol | Calculated from the molecular formula[1]. |
| Physical State | Likely a solid at room temperature. | Many polysubstituted benzene derivatives with similar molecular weights are solids. |
| Melting Point | Expected to be in the range of 30-80 °C. | For comparison, 1-bromo-2-fluoro-4-iodobenzene has a melting point of 34-43 °C. The additional trifluoromethyl group would likely increase the melting point due to a higher molecular weight and stronger intermolecular interactions. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | The high molecular weight and polarity suggest a high boiling point. For example, the boiling point of 1-bromo-2-fluoro-4-iodobenzene is reported as 120-125 °C at 13 mmHg[2]. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); insoluble in water. | The nonpolar aromatic core and halogen substituents suggest good solubility in organic solvents. The presence of the trifluoromethyl group enhances lipophilicity[3][4]. |
| pKa | Not applicable (no acidic protons). | --- |
Spectral Data Interpretation: A Hypothetical Analysis
While experimental spectra for 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene are not available, a predictive analysis based on established principles of NMR and mass spectrometry can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and potentially long-range couplings with other protons or the trifluoromethyl group.
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¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbon atoms attached to the electronegative halogens and the trifluoromethyl group will be significantly deshielded and appear at lower field. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: This will be the most informative spectrum. Two distinct signals are expected: one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically in the range of -60 to -70 ppm. The fluorine on the ring will exhibit coupling to the adjacent protons.
Mass Spectrometry (MS)
The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) at m/z ≈ 369. The isotopic pattern of this peak will be a clear indicator of the presence of one bromine atom (with its characteristic M and M+2 isotopes in a roughly 1:1 ratio) and one iodine atom. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.
Synthesis Strategies: A Proposed Retrosynthetic Approach
The synthesis of polysubstituted aromatic compounds like 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene requires a carefully planned multi-step sequence. A plausible retrosynthetic analysis suggests that a suitable precursor would be a di- or tri-substituted benzene derivative that can be further functionalized.
dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9];
A [label="Commercially Available Precursor\n(e.g., a trifluoromethyl-aniline or -benzene derivative)"]; B [label="Halogenation (Iodination/Bromination)"]; C [label="Introduction of Fluoro Group (e.g., Sandmeyer reaction)"]; D [label="Final Product:\n1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene"];
A -> B [label="Selective Halogenation"]; B -> C [label="Diazotization followed by fluorination"]; C -> D [label="Further functionalization if necessary"]; } Caption: A generalized synthetic workflow for the preparation of the target compound.
A potential synthetic route could start from a commercially available trifluoromethyl-substituted aniline. The synthesis would likely involve the following key steps:
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Diazotization and Sandmeyer Reaction: An amino group can be converted to a diazonium salt, which can then be substituted with a halogen (e.g., iodine or bromine) using the Sandmeyer reaction.
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Electrophilic Halogenation: The aromatic ring can be further halogenated (brominated or iodinated) using appropriate reagents and catalysts. The directing effects of the existing substituents will govern the position of the new halogen.
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Introduction of the Fluoro Group: A fluoro group can be introduced via a Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.
Exemplary Protocol: Synthesis of a Related Halogenated Benzene
The following is a representative protocol for the synthesis of a similar compound, 1-bromo-2-fluoro-4-iodobenzene, which illustrates the general principles that would be applicable[2].
Step 1: Diazotization of 2-fluoro-4-iodoaniline
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Dissolve sodium nitrite in concentrated sulfuric acid.
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Add acetic acid at a low temperature (≤10 °C).
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To this solution, add 2-fluoro-4-iodoaniline over a period of one hour while maintaining the temperature between 20-25 °C.
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Stir the mixture for an additional 2 hours.
Step 2: Sandmeyer-type Reaction
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Prepare a solution of copper(I) bromide in 48% hydrobromic acid.
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Add the diazonium salt solution dropwise to the copper(I) bromide solution and stir overnight.
Step 3: Work-up and Purification
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Quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).
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Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
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Purify the crude product by distillation under reduced pressure and/or recrystallization.
Reactivity and Synthetic Applications: A Versatile Building Block
The unique arrangement of four different substituents on the benzene ring of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene makes it a highly valuable and versatile building block for organic synthesis. The differential reactivity of the three halogen atoms is the key to its synthetic utility.
Orthogonal Reactivity of Halogens
The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This difference in bond strength allows for selective reactions at each halogen position, a concept known as "orthogonal reactivity."
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Iodine: The C-I bond is the weakest, making the iodine atom the most reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of carbon-based substituents at the 2-position.
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Bromine: The C-Br bond is stronger than the C-I bond but still susceptible to many cross-coupling reactions under slightly more forcing conditions. This allows for a second, sequential cross-coupling reaction to be performed at the 1-position.
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Fluorine: The C-F bond is the strongest and generally unreactive towards typical cross-coupling conditions. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially given the presence of the strongly electron-withdrawing trifluoromethyl group.
dot digraph "Reactivity_Diagram" { rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];
Molecule [label="{ 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | { Iodo (position 2) | Bromo (position 1) | Fluoro (position 5)}}"];
node [fillcolor="#EA4335"]; Reaction1 [label="Suzuki, Sonogashira, Heck, etc.\n(Mild Conditions)"]; Reaction2 [label="Suzuki, Buchwald-Hartwig, etc.\n(More Forcing Conditions)"]; Reaction3 [label="Nucleophilic Aromatic Substitution (SₙAr)"];
Molecule:f1 -> Reaction1 [label="Most Reactive"]; Molecule:f2 -> Reaction2 [label="Moderately Reactive"]; Molecule:f3 -> Reaction3 [label="Least Reactive in Cross-Coupling\nReactive in SₙAr"]; } Caption: Differential reactivity of the halogen substituents.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its presence deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. In drug design, the -CF₃ group is often used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[3][4][5].
Potential Applications in Drug Discovery and Materials Science
Polysubstituted aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively introduce different functional groups at specific positions on the benzene ring allows for the fine-tuning of a molecule's properties.
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Drug Discovery: This compound can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The sequential introduction of different moieties via cross-coupling reactions can be used to explore the structure-activity relationships of a new drug candidate.
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Materials Science: The introduction of specific functional groups can be used to create novel organic electronic materials, liquid crystals, and polymers with tailored properties.
Conclusion
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene represents a highly functionalized and synthetically versatile aromatic building block. While specific experimental data for this particular isomer is currently limited, a thorough understanding of the properties and reactivity of its constituent functional groups and related compounds provides a strong foundation for its application in research. The orthogonal reactivity of its three distinct halogen atoms, modulated by the powerful electron-withdrawing trifluoromethyl group, opens up a vast landscape of possibilities for the synthesis of novel and complex molecules. As synthetic methodologies continue to advance, the utility of such polysubstituted aromatic compounds in drug discovery, materials science, and other areas of chemical research is poised to expand even further.
References
- 1-Bromo-5-fluoro-4-iodo-2-(trifluoromethyl)benzene, 95% Purity, C7H2BrF4I, 1 gram. (n.d.).
-
1-Bromo-4-iodo-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]
-
Chemical Properties of Benzene, 1-bromo-2,3,4,5-tetrafluoro- (CAS 1074-91-5). (n.d.). Cheméo. Retrieved from [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Matsui, Y., et al. (2015). Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(18), 3843-3848. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Bromo-1-iodo-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved from [Link]
-
1-Bromo-5-chloro-4-fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]
-
Synthesis of 1-bromo-2-fluoro-4-iodobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.
- Process for the synthesis of organic compounds. (n.d.). Google Patents.
-
Process for the synthesis of organic compounds. (2006, June 7). European Patent Office. Retrieved from [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA (Zurich Open Repository and Archive). Retrieved from [Link]
-
Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020, July 27). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. prepchem.com [prepchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
